molecular formula C16H23NO2 B14167566 1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine CAS No. 3810-59-1

1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine

Cat. No.: B14167566
CAS No.: 3810-59-1
M. Wt: 261.36 g/mol
InChI Key: YXJCIUZUGUSPRL-UHFFFAOYSA-N
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Description

1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine is a complex organic compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a benzodioxane ring fused to an octahydroazocine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine typically involves the reaction of 1,4-benzodioxane with octahydroazocine under specific conditions. One common method includes the use of a suitable base and solvent to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in the individual components .

Properties

CAS No.

3810-59-1

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azocane

InChI

InChI=1S/C16H23NO2/c1-2-6-10-17(11-7-3-1)12-14-13-18-15-8-4-5-9-16(15)19-14/h4-5,8-9,14H,1-3,6-7,10-13H2

InChI Key

YXJCIUZUGUSPRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC2COC3=CC=CC=C3O2

Origin of Product

United States

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